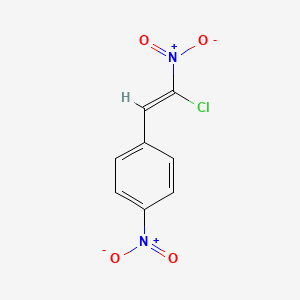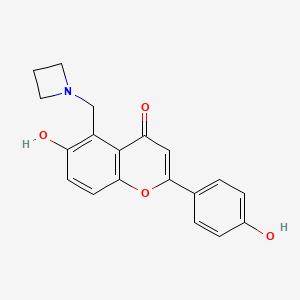
BRD4 Inhibitor-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRD4 Inhibitor-16 is a potent small-molecule inhibitor targeting bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-16 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the following steps :
Formation of Intermediate: To a solution of compound 9 (100 mg, 0.56 mmol) in dichloromethane (6 mL) is added 5-bromo-2-ethoxybenzenesulfonyl chloride (184.9 mg, 0.62 mmol) followed by the addition of pyridine (0.3 mL).
Coupling Reaction: The intermediate is then subjected to coupling reactions under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
BRD4 Inhibitor-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the core structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
BRD4 Inhibitor-16 has a wide range of scientific research applications, including:
Cancer Research: It has shown promise in inhibiting the growth of various cancer cell lines by targeting BRD4, which is involved in the regulation of oncogenes such as MYC.
Inflammatory Diseases: The compound has demonstrated anti-inflammatory effects by modulating the expression of cytokines and chemokines.
Epigenetic Studies: This compound is used as a tool compound to study the role of BRD4 in epigenetic regulation and gene expression.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting BRD4.
Mécanisme D'action
BRD4 Inhibitor-16 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This disruption inhibits the recruitment of transcription factors and other regulatory proteins to chromatin, leading to the downregulation of gene expression . The compound also affects the phosphorylation of RNA polymerase II, further inhibiting transcriptional elongation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(+)-JQ1: A well-known pan-BET inhibitor that targets all BET family members.
I-BET151: Another BET inhibitor with similar mechanisms of action.
NHWD-870: A potent BRD4 inhibitor with higher selectivity and potency compared to other BET inhibitors.
Uniqueness of BRD4 Inhibitor-16
This compound stands out due to its high selectivity for BRD4 over other BET family members, which reduces off-target effects and enhances its therapeutic potential . Additionally, its unique chemical structure allows for better pharmacokinetic properties and drug-likeness .
Propriétés
Formule moléculaire |
C42H43N7O8S |
|---|---|
Poids moléculaire |
805.9 g/mol |
Nom IUPAC |
2-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]-N-[2-[[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfonylamino]ethyl]acetamide |
InChI |
InChI=1S/C42H43N7O8S/c1-26-37(27(2)57-45-26)29-12-14-34-33(24-29)39(28-8-5-4-6-9-28)49(42(53)46(34)3)25-36(50)43-16-17-44-58(54,55)35-15-13-32-38-30(35)10-7-11-31(38)40(51)48(41(32)52)19-18-47-20-22-56-23-21-47/h4-15,24,39,44H,16-23,25H2,1-3H3,(H,43,50) |
Clé InChI |
UIMJBTYHXUBLPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC(=O)NCCNS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCN8CCOCC8)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)




![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)




